N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S2/c1-24-16(10-25-14-7-2-3-8-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-6-4-5-12(20)9-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGBCLMWOQQLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, with a CAS number of 847402-04-4, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 491.6 g/mol. The compound features a triazole ring and a thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 847402-04-4 |
| Molecular Formula | |
| Molecular Weight | 491.6 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole and thiazole rings followed by functionalization with various substituents. The synthetic pathways often utilize methods such as cyclization and nucleophilic substitution to achieve the desired structure.
Anti-inflammatory and Analgesic Effects
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. For instance, studies evaluated the compound's ability to reduce inflammation in animal models. The results indicated that at doses comparable to standard anti-inflammatory drugs, the compound effectively decreased markers of inflammation such as IL-6 and TNF-alpha .
Case Study:
In a study involving albino rats, the compound was administered at varying doses. The results demonstrated a dose-dependent reduction in inflammation compared to control groups treated with standard NSAIDs (non-steroidal anti-inflammatory drugs). The findings suggest that this compound may offer a new avenue for pain management therapies .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
Mechanism of Action:
The proposed mechanism involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression. Western blot analyses revealed alterations in key proteins involved in apoptosis pathways when treated with this compound .
Summary of Findings
The biological activity of this compound highlights its potential as an anti-inflammatory and anticancer agent. Its efficacy in reducing inflammation and inhibiting cancer cell growth positions it as a promising candidate for further pharmacological development.
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research indicates that N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits significant anti-inflammatory and analgesic properties. In a study involving albino rats, the compound was administered at varying doses to evaluate its efficacy in reducing inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers such as IL-6 and TNF-alpha compared to control groups treated with standard NSAIDs (non-steroidal anti-inflammatory drugs) .
Case Study:
In a controlled experiment, the compound was shown to effectively decrease swelling and pain in animal models, suggesting its potential as a new therapeutic option for pain management .
Anticancer Properties
The anticancer potential of this compound has been extensively investigated through in vitro studies. It has been found to inhibit the proliferation of various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (lung carcinoma)
- H1299 (non-small cell lung cancer)
The proposed mechanism of action involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression. Western blot analyses indicated alterations in key proteins associated with apoptosis pathways upon treatment with this compound .
Summary of Findings
The research surrounding this compound highlights its potential as both an anti-inflammatory and anticancer agent. Its efficacy in reducing inflammation and inhibiting cancer cell proliferation positions it as a promising candidate for further pharmacological development.
Comparison with Similar Compounds
Core Triazole Modifications
Substituents on the Triazole Ring :
- The target compound has a methyl group at position 4 of the triazole ring, which enhances steric stability and influences tautomeric equilibria .
- Analogues such as 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () feature ethyl and thiophene groups, increasing lipophilicity and altering electronic properties .
- N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () substitutes the benzo[d]thiazole with a pyridine ring, improving water solubility but reducing aromatic conjugation .
Sulfur-Containing Linkers :
Aromatic and Heterocyclic Substituents
Fluorophenyl Groups: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated phenyl analogues (e.g., compounds in with 2,4-difluorophenyl groups) .
Benzo[d]thiazole vs. Other Heterocycles :
- The 2-oxobenzo[d]thiazole moiety in the target compound offers extended π-conjugation, which may enhance binding affinity to enzymes like cyclooxygenase or kinase targets.
- Analogues with thiophene () or furan () substituents exhibit reduced aromaticity but improved synthetic accessibility .
Pharmacological and Physicochemical Properties
Bioactivity
- The target compound’s benzo[d]thiazole group is associated with anti-inflammatory and anticancer activities in related triazole derivatives .
- Pyridine-substituted analogues () show enhanced kinase inhibition due to nitrogen’s hydrogen-bonding capability .
- Thiophene-containing derivatives () exhibit moderate antimicrobial activity, attributed to sulfur’s electronegativity .
Solubility and Lipophilicity
- The 3-fluorophenyl group balances lipophilicity (LogP ~2.8) and aqueous solubility, whereas chloro-fluorophenyl derivatives () have higher LogP (~3.2), reducing bioavailability .
- Ethyl and allyl groups () increase membrane permeability but may elevate toxicity risks .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Analogues
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step reactions starting with fluorophenyl derivatives and triazole intermediates. Key steps include:
- Thioether formation : Reacting 4-methyl-5-substituted triazole-3-thiol with chloroacetamide derivatives in ethanol/water under basic conditions (KOH) at reflux .
- Benzothiazolone coupling : Introducing the 2-oxobenzo[d]thiazole moiety via nucleophilic substitution or alkylation, often using DMF as a solvent and triethylamine as a base .
- Purification : Recrystallization from ethanol-DMF mixtures to achieve >85% purity .
Q. How is the compound characterized post-synthesis?
- Spectroscopy : 1H-NMR (DMSO-d6) confirms the acetamide NH peak at δ 10.2–10.5 ppm and triazole protons at δ 8.1–8.3 ppm. 13C-NMR identifies the carbonyl (C=O) at ~168 ppm .
- Elemental analysis : Verify C, H, N content (e.g., theoretical vs. experimental %C: 69.48 vs. 69.52) .
- FT-IR : Detect thioamide (C=S, ~680 cm⁻¹) and benzothiazolone carbonyl (C=O, ~1700 cm⁻¹) .
Q. What initial biological screening assays are appropriate?
- Antimicrobial : Broth microdilution against Candida spp. (MIC range: 2–32 µg/mL) and Gram-positive bacteria (e.g., S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to cisplatin .
- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition at 10 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed?
- Substituent variation : Replace the 3-fluorophenyl group with 4-chloro or 4-methoxyphenyl to assess electronic effects on bioactivity .
- Triazole modifications : Compare 4-methyl vs. 4-ethyl substituents to evaluate steric impacts on target binding .
- Benzothiazolone replacement : Substitute with pyridazine or indole moieties to probe π-π stacking interactions .
Q. What are the challenges in optimizing pharmacokinetic properties?
- Solubility : Measure LogP via shake-flask method (expected LogP >3.5; improve via PEGylation or salt formation) .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites for deuteration .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (<5% indicates high binding) .
Q. How to resolve contradictions in biological activity data?
- Standardize assays : Replicate MIC tests using CLSI guidelines for fungi and bacteria to minimize variability .
- Cell line validation : Compare activity across primary vs. immortalized cells (e.g., HeLa vs. patient-derived glioblastoma cells) .
- Dose-response curves : Use 8-point dilutions (0.1–100 µM) to calculate accurate IC₅₀/EC₅₀ values .
Q. What computational methods support analog design?
- Molecular docking : Model interactions with EGFR (PDB: 1M17) or tubulin (PDB: 1SA0) to prioritize substituents with higher binding scores .
- QSAR : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .
Q. How to assess stability under different storage conditions?
- Accelerated degradation : Store at 40°C/75% RH for 6 months; monitor purity via HPLC (C18 column, acetonitrile-water gradient) .
- Photostability : Expose to UV light (ICH Q1B) and track degradation products using LC-MS .
- pH stability : Incubate in buffers (pH 1–13) for 24h; quantify intact compound via UV-Vis at λmax ~270 nm .
Q. What in vitro models evaluate mechanism of action?
- Apoptosis assays : Annexin V/PI staining in treated Jurkat cells .
- Cell cycle analysis : Flow cytometry to detect G1/S arrest in MCF-7 cells .
- Target engagement : Western blot for phosphorylated ERK or AKT in dose-dependent studies .
Q. How to optimize reaction yields during scale-up?
- Solvent optimization : Replace ethanol with THF for higher solubility of intermediates .
- Catalyst screening : Test Pd/C vs. CuI for Suzuki-Miyaura coupling (yield improvement from 65% to 82%) .
- Process monitoring : Use inline FT-IR to track thioether formation and minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
